Tamarixetin 7-O-neohesperidoside

Description

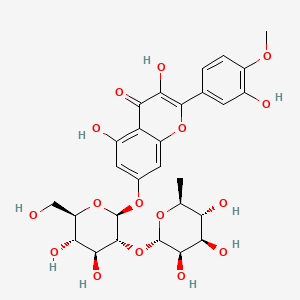

Tamarixetin 7-O-neohesperidoside (C₂₈H₃₂O₁₆; molecular weight 624.6 g/mol) is a flavonoid glycoside characterized by the neohesperidoside (rhamnosyl-glucose) moiety attached to the 7-hydroxy group of tamarixetin (4′-O-methylquercetin) . It is naturally isolated from Scutellaria barbata D. Don and is commercially available as a high-purity standard (≥98%) for pharmacological and phytochemical research . The compound has garnered attention due to its structural relationship to quercetin derivatives, which are widely studied for their antioxidant and anti-inflammatory properties. However, this compound distinguishes itself through its methylated aglycone and glycosylation pattern, which influence its solubility, bioavailability, and biological activity .

Properties

Molecular Formula |

C28H32O16 |

|---|---|

Molecular Weight |

624.5 g/mol |

IUPAC Name |

7-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-3,5-dihydroxy-2-(3-hydroxy-4-methoxyphenyl)chromen-4-one |

InChI |

InChI=1S/C28H32O16/c1-9-18(32)21(35)24(38)27(40-9)44-26-22(36)19(33)16(8-29)43-28(26)41-11-6-13(31)17-15(7-11)42-25(23(37)20(17)34)10-3-4-14(39-2)12(30)5-10/h3-7,9,16,18-19,21-22,24,26-33,35-38H,8H2,1-2H3/t9-,16+,18-,19+,21+,22-,24+,26+,27-,28+/m0/s1 |

InChI Key |

OINKGVSBWFRFRW-PDDXIVOGSA-N |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=CC(=C4C(=C3)OC(=C(C4=O)O)C5=CC(=C(C=C5)OC)O)O)CO)O)O)O)O)O |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC(=C4C(=C3)OC(=C(C4=O)O)C5=CC(=C(C=C5)OC)O)O)CO)O)O)O)O)O |

Origin of Product |

United States |

Preparation Methods

Natural Extraction from Plant Sources

The primary method for obtaining this compound is through extraction from plant materials known to contain this glycoside. The process generally involves:

- Plant Material Selection: Harvesting of parts rich in flavonoid glycosides, such as leaves or flowers of Heracleum stenopterum.

- Solvent Extraction: Use of polar solvents like methanol or ethanol to extract flavonoid glycosides.

- Fractionation and Purification: Application of chromatographic techniques such as preparative High-Performance Liquid Chromatography (HPLC) or Semi-Preparative High-Performance Liquid Chromatography (SPHPLC) to isolate this compound from complex plant extracts.

A related study on flavonoid glycosides, including isorhamnetin 3-O-neohesperidoside (a structurally similar compound), demonstrated successful separation using SPHPLC with subsequent identification by 1H NMR, 13C NMR, UV, and UPLC-TOF-MS techniques. This approach yielded high-purity flavonoid glycosides suitable for further research and applications.

Chemical Synthesis

Chemical synthesis of this compound involves:

- Starting Material: Tamarixetin, which can be obtained either by extraction or chemical synthesis.

- Glycosylation: Attachment of the neohesperidose sugar moiety at the 7-OH position of tamarixetin. This step typically requires selective protection/deprotection strategies to target the 7-OH group specifically.

- Selective Methylation: Tamarixetin itself can be synthesized by selective methylation of quercetin derivatives, such as 7-O-benzylquercetin tetraacetate, followed by deprotection steps.

The glycosylation step is crucial and can be accomplished using glycosyl donors under catalytic conditions that favor the formation of the β-glycosidic bond characteristic of neohesperidosides. These synthetic methods allow production of this compound in quantities sufficient for pharmacological studies and potential therapeutic use.

Analytical Techniques for Preparation and Validation

Chromatographic Methods

- HPLC and SPHPLC: Used for the separation and purification of this compound from plant extracts or synthetic mixtures. Columns such as CORTECS C18 (4.6 mm × 150 mm, 2.7 μm) are employed with mobile phases typically composed of methanol-water-formic acid mixtures.

- Retention Time (Rt): For structurally related compounds, retention times range from approximately 11.7 to 16.5 minutes under optimized conditions, facilitating identification and purity assessment.

Spectroscopic Characterization

- NMR Spectroscopy: 1H NMR and 13C NMR provide detailed structural information confirming the flavonoid backbone and sugar attachment sites. For example, characteristic chemical shifts for the sugar moiety carbons (C-1″ to C-6″) and the aglycone carbons (C-2 to C-10) are used to validate the structure.

- Mass Spectrometry: UPLC-TOF-MS identifies molecular ions consistent with this compound, typically showing [M-H]^- ions at m/z values around 623, confirming the molecular formula C28H32O16.

- UV-Vis Spectroscopy: Absorption maxima in methanol around 255–354 nm correspond to the flavonoid chromophore and help in compound identification.

Summary Table of Preparation Techniques and Analytical Data

| Preparation Method | Description | Key Analytical Techniques | Notes |

|---|---|---|---|

| Natural Extraction | Solvent extraction from plants like Heracleum stenopterum followed by chromatographic purification | SPHPLC, HPLC, NMR, MS, UV | Yields natural this compound with high purity |

| Chemical Synthesis | Selective methylation of quercetin derivatives followed by glycosylation at 7-OH position | NMR, MS, HPLC | Allows controlled production and structural modification |

| Chromatographic Purification | Use of C18 columns with methanol-water-formic acid mobile phases | HPLC, SPHPLC | Optimized for separation of flavonoid glycosides including tamarixetin derivatives |

| Structural Confirmation | 1H NMR, 13C NMR, UPLC-TOF-MS, UV-Vis spectroscopy | NMR, MS, UV | Confirms glycosidic linkage and flavonoid structure |

Research Findings and Considerations

- This compound’s preparation is often integrated with studies on related flavonoid glycosides, emphasizing the importance of selective glycosylation and chromatographic purification for obtaining pure compounds.

- The neohesperidoside moiety enhances the compound’s solubility and bioactivity compared to aglycone tamarixetin, which is significant for pharmacological applications.

- Analytical validation methods ensure reproducibility and reliability in preparation, with extraction recoveries close to 91–100% and minimal matrix effects reported for tamarixetin derivatives, indicating efficient extraction and purification processes.

- Pharmacokinetic studies on tamarixetin (the aglycone) provide a basis for understanding the metabolism and bioavailability of its glycosides, although specific pharmacokinetic data for this compound remain limited and warrant further research.

Chemical Reactions Analysis

Types of Reactions: Tamarixetin 7-O-neohesperidoside undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.

Common Reagents and Conditions:

Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.

Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.

Substitution: Common reagents include halogens and nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of quinones, while reduction can result in the formation of dihydro derivatives .

Scientific Research Applications

Tamarixetin 7-O-neohesperidoside has a wide range of scientific research applications, including:

Chemistry: It is used as a model compound for studying glycosylation reactions and the synthesis of flavonoid glycosides.

Biology: It is used to study the biological activities of flavonoids, including their antioxidant and anti-inflammatory properties.

Medicine: It has potential therapeutic applications in the treatment of cancer, inflammation, and bacterial infections.

Industry: It is used in the development of natural health products and dietary supplements

Mechanism of Action

The mechanism of action of Tamarixetin 7-O-neohesperidoside involves its interaction with various molecular targets and pathways. It exerts its effects by:

Inhibiting the activity of pro-inflammatory enzymes: This leads to a reduction in the production of inflammatory cytokines.

Inducing apoptosis in cancer cells: This involves the activation of caspases and the mitochondrial pathway of apoptosis.

Scavenging free radicals: This antioxidant activity helps protect cells from oxidative damage

Comparison with Similar Compounds

Key Observations:

Aglycone Impact on Reactivity: Tamarixetin’s 4′-methoxy group reduces thiol reactivity compared to quercetin (unmethylated analog). The quinone form of tamarixetin shows lower adduction to creatine kinase (CK) and prefers reaction with ascorbate over glutathione, minimizing thiol toxicity . In contrast, quercetin quinone exhibits higher affinity for cysteine residues (e.g., CK’s Cys146), leading to greater enzyme inhibition .

Glycosylation and Bioavailability :

- Neohesperidosylation enhances water solubility compared to aglycones. For example, hesperetin 7-O-neohesperidoside (neohesperidin) is more soluble than hesperetin, though hydrolysis under basic conditions remains a challenge .

- Glycosylation patterns also affect stability. Air-dried plant extracts show higher luteolin 7-O-neohesperidoside content than fresh samples, likely due to reduced enzymatic degradation .

Biosynthetic Pathways: Flavonoid 7-O-neohesperidosides are synthesized via glycosyltransferases (e.g., CsUGT75L12 in tea plants), which attach neohesperidose to flavonoid aglycones . Some compounds, like neodiosmin (diosmetin 7-O-neohesperidoside), are derived from dehydrogenation of flavanone precursors (e.g., hesperidin) .

Therapeutic Applications :

- Anticancer : Herbacetin 7-O-neohesperidoside inhibits c-Met phosphorylation, making it a candidate for metastasis suppression .

- Antioxidant : this compound’s preference for ascorbate-mediated redox cycling reduces oxidative damage in biological systems .

- Wound Healing : Rhoifolin (apigenin 7-O-neohesperidoside) promotes tissue repair, likely through anti-inflammatory pathways .

Q & A

Q. What are the primary natural sources and structural characteristics of Tamarixetin 7-O-neohesperidoside?

this compound is a flavonoid glycoside isolated from Cleome droserifolia and Scutellaria barbata. Its structure comprises tamarixetin (4'-O-methylquercetin) linked to a neohesperidoside disaccharide (rhamnosyl-(1→2)-glucose) at the 7-hydroxy position. The molecular formula is C28H32O16 (MW 624.6 g/mol), confirmed via NMR and mass spectrometry .

Q. What validated analytical methods are recommended for quantifying this compound in plant extracts?

Use liquid chromatography-mass spectrometry (LC/MS) in selected ion monitoring (SIM) mode with a quasi-molecular ion at m/z 609 [M–H]<sup>−</sup>. Prepare a calibration curve (1–50 µg/mL) using standard solutions diluted in 50% methanol. Samples should be filtered (0.45 µm) and analyzed in sextuplicate to ensure precision (±0.009% RSD) .

Q. How can researchers ensure purity and stability of this compound during storage?

Store lyophilized powder at 2–8°C in sealed vials for ≤24 months. For dissolved samples, aliquot and store at -20°C in airtight vials; avoid freeze-thaw cycles beyond two weeks. Purity (≥98%) should be verified via HPLC prior to experimental use .

Advanced Research Questions

Q. What experimental designs are optimal for studying CYP2C enzyme inhibition by this compound?

Conduct in vitro assays using rat liver microsomes and fluvastatin as a CYP2C substrate. Compare inhibition potency with ketoconazole (positive control) at 1–100 µM. For in vivo pharmacokinetics, co-administer this compound (9.32 mg/kg) with fluvastatin (1.5 mg/kg) in Sprague-Dawley rats. Measure AUCINF and Cmax via LC/MS; a 2.4-fold increase in AUC indicates significant metabolic inhibition .

Q. How should researchers address discrepancies in bioactivity between this compound and its aglycone, tamarixetin?

Perform parallel assays using the glycoside and its enzymatically hydrolyzed aglycone (e.g., via β-glucosidase). Evaluate anti-inflammatory effects in IgE/Ag-induced mast cells, monitoring PLCγ1 phosphorylation and COX-2/PGD2 pathways. Note that tamarixetin (aglycone) suppresses degranulation more effectively, suggesting metabolic activation is critical .

Q. What methodological considerations are essential for assessing antithrombotic synergy between this compound and aspirin?

Use platelet-rich plasma (PRP) for aggregometry: pre-treat with tamarixetin (10–50 µM) and aspirin (0.1–1 mM). Measure IC50 reduction via glycoprotein VI (GPVI) signaling (Syk/LAT phosphorylation). Validate synergy in a microfluidic thrombosis model under arterial shear stress (1500 s<sup>−1</sup>). Statistical analysis should apply ANOVA with post-hoc tests to confirm "more-than-additive" effects .

Q. How can researchers validate the role of this compound as a phytochemical marker in complex extracts?

Employ orthogonal techniques: (1) LC/MS for quantification (SIM mode, m/z 609), (2) <sup>13</sup>C-NMR to confirm neohesperidoside linkage, and (3) bioactivity-guided fractionation (e.g., antiproliferative assays). Cross-reference with herbacetin 7-O-neohesperidoside data from Ephedra Herb extracts to ensure specificity .

Data Contradiction and Reproducibility

Q. How should conflicting reports on this compound’s antioxidant vs. pro-oxidant effects be resolved?

Standardize experimental conditions: (1) Use cell-free systems (e.g., DPPH/ABTS assays) to measure direct radical scavenging, and (2) cell-based assays (H2O2-induced oxidative stress) with ROS probes (e.g., DCFH-DA). Control for metal ion chelation (Fe<sup>2+</sup>/Cu<sup>2+</sup>) and pH-dependent redox cycling .

Q. What steps ensure reproducibility in pharmacokinetic studies of this compound?

Adhere to OECD guidelines: (1) Use isotopically labeled internal standards (e.g., <sup>13</sup>C-tamarixetin) for LC/MS quantification, (2) validate extraction recovery (>85%) from plasma, and (3) report all pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) with ±SD .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.